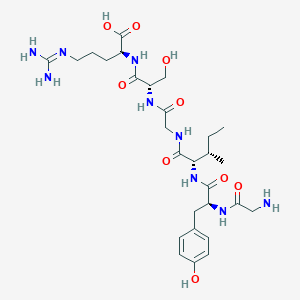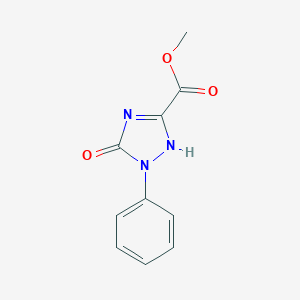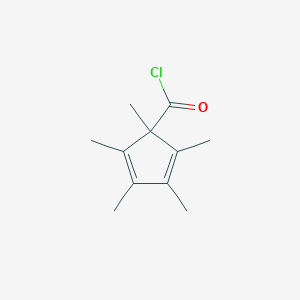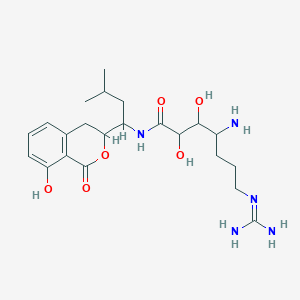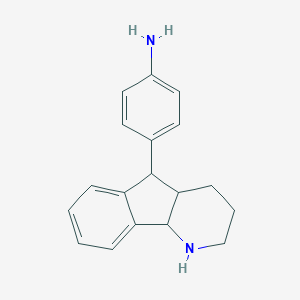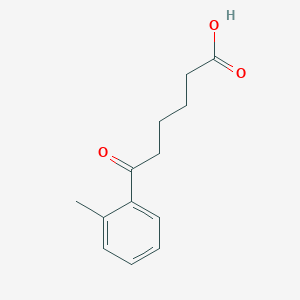
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes both dihydroxy and imidazolinyl groups
Métodos De Preparación
The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 6 positions of the naphthalene ring.
Imidazoline Formation: The imidazoline ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the imidazoline ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves its interaction with specific molecular targets. The hydroxyl groups and the imidazoline ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin can be compared with other similar compounds, such as:
5,6-Dihydroxy-1-(2-imidazolinyl)naphthalene: Similar structure but with a different ring system.
5,6-Dihydroxy-1-(2-imidazolinyl)benzene: Lacks the tetrahydro component, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
108149-68-4 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(5R)-5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1 |
Clave InChI |
LYRNYBCBYWDTIF-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
SMILES canónico |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
| 108149-68-4 | |
Sinónimos |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B25608.png)
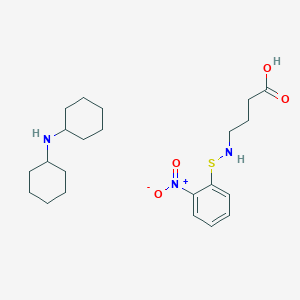
![3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B25611.png)
